4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features fluorine and methoxy substituents on the phenyl ring, as well as a methyl group on the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Substitution Reactions: The introduction of the fluorine and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a strong acid catalyst.
Coupling Reactions: The final step involves coupling the thiazole derivative with the 2-methylphenylamine. This can be done using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), methanol, strong acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Fluorinated and methoxylated derivatives
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorine substituent makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiazole ring is a common motif in many bioactive compounds, including antimicrobial and anticancer agents.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
- 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
- 2-(5-Fluoro-2-methylphenyl)butan-2-ol
Uniqueness
This compound stands out due to its unique combination of substituents and the presence of the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its fluorine and methoxy groups enhance its reactivity and binding affinity, while the thiazole ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-5-3-4-6-14(11)19-17-20-15(10-22-17)13-9-12(18)7-8-16(13)21-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHNWVOQQTEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808624 |
Source
|
Record name | 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62433-44-7 |
Source
|
Record name | 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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